NMS-873-d9 was developed through a forward chemical genomics approach aimed at identifying novel inhibitors of p97. It is classified as an allosteric inhibitor, which means it binds to a site on the enzyme that is distinct from the active site, thereby modulating its activity indirectly. This compound has been shown to exhibit significant antiproliferative effects in various cancer cell lines, including HCT116 and HeLa cells, with IC50 values of approximately 0.4 µM and 0.7 µM, respectively .
The synthesis of NMS-873-d9 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized from commercially available starting materials through a series of reactions including cyclization, substitution, and oxidation processes. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
The synthetic pathway typically includes:
These reactions are optimized for yield and purity, ensuring that the final product meets the required specifications for biological testing .
NMS-873-d9 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is , with a molecular weight of approximately 520.67 g/mol. The structural features include:
The structural representation can be summarized as follows:
Component | Description |
---|---|
Chemical Formula | |
Molecular Weight | 520.67 g/mol |
InChI Key | UJGTUKMAJVCBIS-UHFFFAOYSA-N |
Solubility in DMSO | >10 mM |
NMS-873-d9 primarily acts by inhibiting the ATPase activity of p97. The inhibition mechanism involves binding to an allosteric site on the enzyme, which stabilizes an inactive conformation and prevents ATP hydrolysis. This disruption leads to downstream effects on cellular processes such as protein degradation and autophagy.
Key experimental setups include:
The compound has shown selective inhibition with an IC50 value around 30 nM against p97, while exhibiting much lower activity against other AAA ATPases .
The mechanism by which NMS-873-d9 exerts its biological effects involves several key processes:
Research indicates that NMS-873-d9 activates pathways leading to cell death in various cancer types, making it a candidate for further investigation in oncology .
NMS-873-d9 exhibits several notable physical and chemical properties:
Relevant data regarding solubility indicate that NMS-873-d9 is highly soluble in DMSO (>10 mM), facilitating its use in various biological assays .
NMS-873-d9 has several promising applications in scientific research:
NMS-873-d9 is a perdeuterated analog of the allosteric p97 inhibitor NMS-873, where nine hydrogen atoms (−H) at the cyclopentyl moiety are substituted with deuterium atoms (−D). This strategic deuteration targets the cyclopentylthio group, specifically the methylene (−CH₂−) and methine (−CH−) positions, resulting in a molecular formula of C₂₇H₁₉D₉N₄O₃S₂. The deuteration occurs at metabolically vulnerable sites predicted by computational models, which identified the sulfur atom and adjacent tertiary carbon as oxidation hotspots [2]. Crucially, X-ray crystallography and cryo-EM studies confirm that deuterium substitution preserves the parent compound's binding conformation to p97's D2 domain hydrophobic pocket. The deuterated cyclopentyl group maintains critical interactions, including π-stacking with Phe618 and occupancy of the cryptic allosteric groove, without altering bond angles or steric bulk [2] [7].
Table 1: Deuteration Sites in NMS-873-d9
Molecular Region | Position | Hydrogen Atoms Replaced | Purpose of Deuteration |
---|---|---|---|
Cyclopentyl ring | Methylene groups | 8 H → D | Block oxidative metabolism at C-H bonds |
Cyclopentyl ring | Methine group | 1 H → D | Prevent hydroxylation at tertiary carbon |
Triazole-pyridine core | None | 0 | Maintain binding affinity to p97 hydrophobic pocket |
The synthesis of NMS-873-d9 follows a modular route adapted from NMS-873 production, with deuterium incorporation achieved in the early stages [2] [6]:
Deuterated Cyclopentanethiol Preparation:Cyclopentanone undergoes deuterium exchange via acid-catalyzed (D₂O/DCl) enolization, followed by reduction with LiAlD₄ to yield cyclopentanethiol-d9. This ensures >99% isotopic purity at all nine positions [2].
Triazole Core Formation:3-Pyridyl hydrazine reacts with isothiocyanate to form a thiosemicarbazide intermediate. Cyclization with acetyl chloride yields the 1,2,4-triazole scaffold.
Thioether Coupling:The triazole core undergoes alkylation with deuterated cyclopentanethiol-d9 under Mitsunobu conditions (PPh₃, DIAD) or cesium carbonate/DMF, forming the critical C–S bond. This generates intermediate B-d9 with the deuterated cyclopentylthio group [2].
Ether Linkage Installation:Deprotection of tetrahydropyran (THP) from intermediate B-d9 reveals a hydroxymethyl group. Subsequent mesylation and Williamson etherification with 2-methyl-4'-(methylsulfonyl)biphenyl-4-ol afford NMS-873-d9 in 85% chemical yield and >98% isotopic enrichment.
Table 2: Key Synthetic Steps for NMS-873-d9
Step | Reaction | Key Reagents/Conditions | Deuterated Intermediate |
---|---|---|---|
1 | Deuteration of cyclopentanone | D₂O/DCl, then LiAlD₄ | Cyclopentanethiol-d9 |
2 | Triazole cyclization | Acetyl chloride, 80°C | None |
3 | Thioalkylation | Cyclopentanethiol-d9, Cs₂CO₃, DMF | Intermediate B-d9 |
4 | Etherification | Mesyl chloride, biphenyl alcohol, K₂CO₃ | NMS-873-d9 |
NMS-873-d9 exhibits near-identical physicochemical properties to its non-deuterated counterpart due to isotopic substitution’s minimal impact on molecular volume [2] [3] [6]:
Despite its high DMSO solubility, aqueous insolubility remains a limitation. Solubilization strategies require lipid-based carriers (e.g., PEG-300/Tween-80) for in vitro assays [4]. Deuterium slightly reduces logD₇.₄ (4.8 vs. 5.1 for NMS-873) but does not enhance water compatibility.
Deuteration significantly enhances metabolic stability while maintaining chemical and target-binding integrity:
Metabolic Stability:In mouse liver microsomes, NMS-873-d9 exhibits a 1.5-fold longer half-life (T₁/₂ = 13.5 min) versus NMS-873 (T₁/₂ = 9 min) [2]. This arises from the deuterium kinetic isotope effect (KIE), which impedes cytochrome P450-mediated oxidation at the cyclopentyl ring – the primary metabolic pathway. Deuterium blocks the formation of sulfoxide and hydroxylated metabolites detectable via LC-MS in non-deuterated analogs.
Target Binding Stability:Cryo-EM studies confirm NMS-873-d9 maintains identical binding to p97’s allosteric site as NMS-873. The inhibitor docks into the D2 domain groove, stabilizing the ADP-bound hexameric conformation without altering dissociation kinetics [7]. ATPase inhibition IC₅₀ remains 30 nM, affirming deuterium’s non-interference with pharmacodynamics [3] [6].
Table 3: Stability Profile of NMS-873-d9
Parameter | NMS-873-d9 | NMS-873 | Assessment Method |
---|---|---|---|
Plasma stability (human, 4h) | >90% intact | >90% intact | LC-MS quantification |
Microsomal T₁/₂ (mouse) | 13.5 min | 9.0 min | NADPH-fortified incubation |
p97 binding affinity (IC₅₀) | 30 nM | 30 nM | NADH-coupled ATPase assay |
Primary metabolic pathway blocked | Cyclopentyl oxidation | Cyclopentyl oxidation | Metabolite identification (LC-MS) |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: